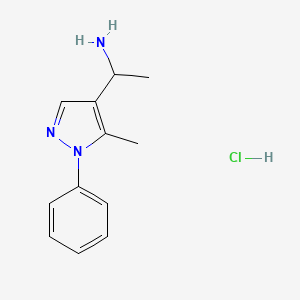

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride

Description

1-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride (CAS: 1423034-85-8) is a pyrazole-based amine salt with the molecular formula C₁₂H₁₆ClN₃ and a molecular weight of 237.73 g/mol . It features a pyrazole ring substituted with a phenyl group at position 1, a methyl group at position 5, and an ethylamine side chain at position 4, which is protonated as a hydrochloride salt.

Properties

IUPAC Name |

1-(5-methyl-1-phenylpyrazol-4-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3.ClH/c1-9(13)12-8-14-15(10(12)2)11-6-4-3-5-7-11;/h3-9H,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSZWBXNLYGXEJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)C(C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been reported to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities.

Mode of Action

It’s worth noting that similar compounds have shown to interact with various targets, leading to a range of biological effects. For instance, some pyrazole derivatives have shown potent antileishmanial and antimalarial activities.

Biological Activity

1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms, efficacy, and potential applications.

The molecular formula of 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride is with a molecular weight of approximately 226.72 g/mol. The compound features a pyrazole ring, which is critical for its biological activity.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds structurally related to 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine have demonstrated effectiveness against various cancer cell lines. A study indicated that pyrazole derivatives inhibited key signaling pathways associated with tumor growth, such as BRAF(V600E) and EGFR pathways .

Table 1: Summary of Antitumor Activity of Pyrazole Derivatives

| Compound Name | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Pyrazole A | MCF-7 (Breast Cancer) | 5.2 | Inhibition of BRAF(V600E) |

| Pyrazole B | A549 (Lung Cancer) | 3.8 | EGFR pathway inhibition |

| 1-(5-methyl...) | HeLa (Cervical Cancer) | 4.0 | Induction of apoptosis |

Anti-inflammatory Activity

In addition to antitumor effects, pyrazole derivatives have been reported to possess anti-inflammatory properties. These compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX and LOX, which are involved in inflammatory responses . This makes them potential candidates for treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. For example, certain synthesized pyrazoles exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Selected Pyrazole Derivatives

| Compound Name | Target Organism | MIC (mg/mL) | Activity Type |

|---|---|---|---|

| Pyrazole C | Staphylococcus aureus | 0.0039 | Bactericidal |

| Pyrazole D | Escherichia coli | 0.025 | Bacteriostatic |

| 1-(5-methyl...) | Pseudomonas aeruginosa | 0.015 | Bactericidal |

Case Studies

Several case studies have highlighted the therapeutic potential of pyrazole derivatives:

- Combination Therapy with Doxorubicin : A study investigated the synergistic effects of pyrazoles in combination with doxorubicin in breast cancer models. Results showed enhanced cytotoxicity compared to doxorubicin alone, suggesting that pyrazoles could be used to improve the efficacy of existing chemotherapeutic agents .

- In Vivo Studies : Research involving animal models demonstrated that pyrazole derivatives could significantly reduce tumor size and improve survival rates in mice bearing xenografts of human tumors .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations

The compound is compared to pyrazole derivatives with similar substitution patterns but differing in functional groups, aryl substituents, or halogens (Table 1).

Table 1: Structural Comparison of Pyrazole Derivatives

Key Observations :

- Aryl Substituents : The target compound’s 1-phenyl group contrasts with chlorophenyl (e.g., 3-ClPh in ), fluorophenyl (4-FPh in ), or methylphenyl (2-MePh in ), which influence electronic properties and steric bulk.

- Position 5 Substituents : The methyl group in the target compound differs from ethyl (), trifluoromethyl (), or difluoromethyl (), altering hydrophobicity and metabolic stability.

- Position 4 Functionalization : The ethylamine side chain (EtNH₂·HCl) in the target compound is distinct from methylamine (CH₂NHMe·HCl in ) or unsubstituted amines (NH₂·HCl in ), affecting solubility and receptor interactions.

Solubility and Polarity

- The target compound’s hydrochloride salt enhances water solubility compared to free bases. Halogenated analogues (e.g., 3-ClPh in , CF₃ in ) exhibit increased lipophilicity, impacting membrane permeability.

- Fluorinated derivatives () show higher polarity due to electronegative fluorine atoms, which may improve bioavailability.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethan-1-amine hydrochloride?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrazole precursors. Key steps include:

- Cyclization : Using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) to form heterocyclic intermediates .

- Functionalization : Nucleophilic substitution or condensation reactions to introduce the ethanamine moiety. For example, reacting chlorinated intermediates with ammonia derivatives under controlled pH and solvent conditions (e.g., dichloromethane or DMF) .

- Salt Formation : Conversion to the hydrochloride salt via treatment with HCl gas or hydrochloric acid in polar solvents like ethanol .

- Purification : Recrystallization or column chromatography ensures high purity (>95%). Confirmation via melting point analysis and spectral data (IR, NMR) is critical .

Q. Which spectroscopic methods are used to characterize this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks. For example, pyrazole ring protons appear as distinct singlets (δ 6.5–8.5 ppm), while methyl groups resonate near δ 2.0–2.5 ppm .

- Infrared Spectroscopy (IR) : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate amine and aromatic functionalities .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., m/z 246.1 for [M+H]⁺) and fragmentation patterns .

Q. What in vitro assays are typically employed to assess its biological activity?

- Methodological Answer :

- Antimicrobial Screening : Broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant enzymes and ATP/peptide substrates .

- Cytotoxicity : MTT/XTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC₅₀ values .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final product?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while ethanol/methanol improve salt precipitation .

- Catalysts : Palladium or copper catalysts (e.g., Pd/C, CuI) accelerate cross-coupling steps. For example, Suzuki-Miyaura reactions for aryl-aryl bond formation .

- Temperature Control : Gradual heating (e.g., 80–120°C) minimizes side reactions like decomposition .

- By-Product Mitigation : Scavenger resins (e.g., polymer-bound thiourea) remove unreacted intermediates .

Q. What strategies are effective in resolving contradictions in spectral data during structure elucidation?

- Methodological Answer :

- 2D NMR Techniques : COSY and HSQC resolve overlapping signals, while NOESY identifies spatial proximity of protons (e.g., confirming pyrazole ring substitution patterns) .

- X-ray Crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles and validates stereochemistry. For twinned crystals, HKLF 5 mode in SHELXL improves data handling .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict NMR/IR spectra for comparison with experimental data .

Q. How does the compound’s crystal structure inform its molecular interactions, and what challenges arise in refinement?

- Methodological Answer :

- Crystallographic Analysis :

- Data Collection : High-resolution (<1.0 Å) synchrotron data reduces noise. SHELXL refines hydrogen positions and thermal parameters .

- Packing Interactions : π-π stacking (pyrazole-phenyl rings) and hydrogen bonds (amine-Cl⁻) stabilize the lattice, influencing solubility .

- Challenges :

- Disorder : Dynamic disorder in the ethylamine chain requires PART or SUMP restraints in SHELXL .

- Twinned Data : Using TWIN and BASF commands in SHELXL corrects overlapping reflections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.